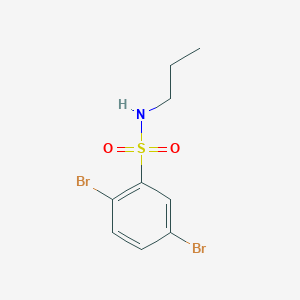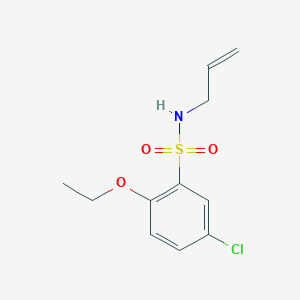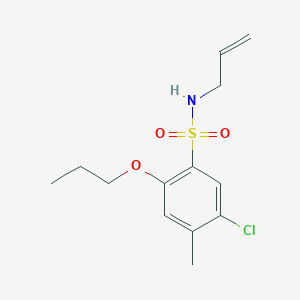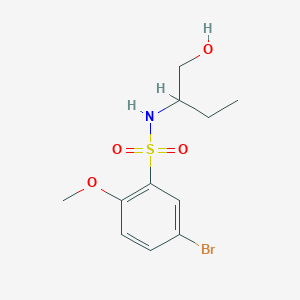
2,5-dibromo-N-propylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H11Br2NO2S and a molecular weight of 357.06 g/mol. This compound is characterized by the presence of two bromine atoms, a propyl group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-propylbenzene-1-sulfonamide typically involves the bromination of N-propylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, reaction time, and reagent concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-N-propylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2,5-Dibromo-N-propylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-dibromo-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt the production of DNA and other essential biomolecules in microorganisms, leading to their growth inhibition .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-propylbenzenesulfonamide: Similar structure but with only one bromine atom.
N-Propylbenzenesulfonamide: Lacks bromine atoms, making it less reactive in certain chemical reactions.
Uniqueness
2,5-Dibromo-N-propylbenzenesulfonamide is unique due to the presence of two bromine atoms, which enhance its reactivity and allow for more diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
919970-62-0 |
|---|---|
Molecular Formula |
C9H11Br2NO2S |
Molecular Weight |
357.06g/mol |
IUPAC Name |
2,5-dibromo-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C9H11Br2NO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h3-4,6,12H,2,5H2,1H3 |
InChI Key |
BRXHNJHDCWQRFT-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Acetyl-4-[(3-methyl-4-pentyloxyphenyl)sulfonyl]piperazine](/img/structure/B513112.png)
![1-Acetyl-4-[(2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B513113.png)
![1-Acetyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B513116.png)
![1-[4-(5-Chloro-2-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B513121.png)
![1-Acetyl-4-[(2-bromo-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B513122.png)



![2,5-dichloro-N-[1-(hydroxymethyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B513128.png)
![4-ethoxy-N-[1-(hydroxymethyl)propyl]-2,3-dimethylbenzenesulfonamide](/img/structure/B513129.png)
![N-[1-(hydroxymethyl)propyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B513130.png)
![N-[1-(hydroxymethyl)propyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B513131.png)
![N-[1-(hydroxymethyl)propyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B513132.png)
![N-[1-(hydroxymethyl)propyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B513133.png)
